molecular formula C15H11FO2 B11868744 (4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol

(4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol

Cat. No.: B11868744
M. Wt: 242.24 g/mol
InChI Key: BFIFPQVIXUYQFT-UHFFFAOYSA-N
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Description

(4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol is a fluorinated aryl methanol derivative featuring a naphthalene moiety and a 4-fluorofuran substituent. The compound combines the aromatic π-system of naphthalene with the electron-withdrawing fluorine atom on the furan ring, conferring unique electronic and steric properties.

Properties

Molecular Formula

C15H11FO2

Molecular Weight

242.24 g/mol

IUPAC Name

(4-fluorofuran-3-yl)-naphthalen-1-ylmethanol

InChI

InChI=1S/C15H11FO2/c16-14-9-18-8-13(14)15(17)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,15,17H

InChI Key

BFIFPQVIXUYQFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C3=COC=C3F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol typically involves the reaction of 4-fluorofuran with naphthalen-1-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the methanol group, followed by the addition of 4-fluorofuran. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction can produce naphthalen-1-yl alcohols.

Scientific Research Applications

(4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and interactions due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of (4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom in the furan ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The naphthalene moiety contributes to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated Heterocyclic Methanols

Compound A: (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol (CAS: 1409026-12-5)

  • Structure : Replaces the furan oxygen with sulfur in the heterocycle.
  • Synthetic Yield: Purity reported at 97% for thiophene analog, suggesting robust synthetic protocols for fluorinated heterocyclic methanols .
  • Applications : Thiophene derivatives are often prioritized in optoelectronics, whereas fluorofuran analogs may excel in medicinal chemistry due to furan’s metabolic stability .

Compound B: Cyclopropyl(naphthalen-1-yl)(phenyl)methanol (170bo)

  • Structure : Incorporates cyclopropyl and phenyl groups instead of fluorofuran.
  • Physical Properties: Higher melting point (111–113°C vs. unrecorded for target compound) due to increased molecular rigidity .

Carboxamide Derivatives

Compound C : 2-(4-Fluorofuran-3-yl)-N-(naphthalen-1-yl)-3,4-dihydro-2H-pyran-4-carboxamide (L8)

  • Structure: Shares the 4-fluorofuran and naphthalene motifs but replaces methanol with a carboxamide-linked dihydropyran.
  • Key Differences: Hydrogen Bonding: The carboxamide group enables stronger hydrogen bonding than methanol, improving solubility in aqueous media. Biological Relevance: Such derivatives are explored as SARS-CoV PLpro inhibitors, highlighting the pharmacophoric importance of fluorofuran-naphthalene hybrids .

Furan vs. Other Heterocycles in Naphthalene Systems

Compound D : 4-(5-(Naphthalen-1-yl)-4-phenylfuran-2-yl)benzonitrile (23)

  • Structure: Features a non-fluorinated furan with phenyl and benzonitrile substituents.
  • Key Differences :
    • Electronic Tuning : The absence of fluorine reduces electron-withdrawing effects, while benzonitrile introduces a strong dipole.
    • Synthetic Utility : Pd-catalyzed arylation protocols for such furans demonstrate adaptability for modifying the naphthalene-furan scaffold .

Data Tables

Key Research Findings

Fluorine Position Matters : Fluorination at the furan’s 3-position (vs. 2-position in L7) optimizes steric and electronic profiles for target engagement in enzyme inhibitors .

Methanol vs. Carboxamide: Methanol derivatives exhibit lower logP than carboxamides, suggesting better membrane permeability for drug candidates .

Heterocycle Choice : Thiophene analogs, while synthetically accessible, may face metabolic instability compared to furans in biological systems .

Biological Activity

The compound (4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of (4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol can be represented as follows:

  • Chemical Formula : C13_{13}H11_{11}F O
  • Molecular Weight : 220.23 g/mol
  • IUPAC Name : (4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol

Biological Activity Overview

Research indicates that compounds containing both furan and naphthalene moieties exhibit various biological activities, including:

  • Anticancer Properties : Compounds similar to (4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
  • Antimicrobial Activity : Some derivatives have been studied for their potential to combat bacterial and fungal infections.

The biological activity of (4-Fluorofuran-3-yl)(naphthalen-1-yl)methanol is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression or microbial resistance.
  • Cell Cycle Arrest : Similar compounds have been shown to disrupt cell cycle progression, particularly in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their anticancer effects.

Anticancer Activity

A study evaluated the anticancer effects of naphthalene derivatives, revealing that certain compounds could significantly reduce the viability of MDA-MB-231 breast cancer cells. The mechanism involved cell cycle arrest and apoptosis induction at concentrations as low as 20 µM .

CompoundIC50 (µM)Cell LineMechanism
6a5.2MDA-MB-231Apoptosis
6b10.0A549Cell Cycle Arrest
6c8.5HeLaROS Generation

Antimicrobial Activity

Another study investigated the antimicrobial properties of various naphthalene derivatives, including those with furan substituents. Results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
(4-Fluorofuran...)20E. coli
Naphthalene derivative15S. aureus

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